molecular formula C6H7IN2 B3371766 2-Iodo-3-methylpyridin-4-amine CAS No. 79055-58-6

2-Iodo-3-methylpyridin-4-amine

Cat. No.: B3371766
CAS No.: 79055-58-6
M. Wt: 234.04 g/mol
InChI Key: POXJBXBVXBWWRG-UHFFFAOYSA-N
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Description

2-Iodo-3-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an iodine atom at the second position, a methyl group at the third position, and an amine group at the fourth position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methylpyridin-4-amine typically involves the iodination of 3-methylpyridin-4-amine. One common method is the Sandmeyer reaction, where 3-methylpyridin-4-amine is first diazotized using sodium nitrite and hydrochloric acid, followed by the introduction of iodine using potassium iodide. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Iodo-3-methylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery. Its derivatives have shown promise in inhibiting certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methylpyridin-4-amine largely depends on its interaction with specific molecular targets. The iodine atom and the amine group play crucial roles in its reactivity. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpyridin-4-amine
  • 2-Bromo-3-methylpyridin-4-amine
  • 2-Fluoro-3-methylpyridin-4-amine

Comparison

Compared to its halogenated analogs, 2-Iodo-3-methylpyridin-4-amine exhibits unique reactivity due to the larger atomic radius and higher polarizability of the iodine atom. This makes it more reactive in nucleophilic substitution reactions and provides distinct electronic properties that can be advantageous in certain applications. Additionally, the presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is valuable in crystal engineering and molecular recognition studies.

Properties

IUPAC Name

2-iodo-3-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXJBXBVXBWWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505456
Record name 2-Iodo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-58-6
Record name 2-Iodo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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